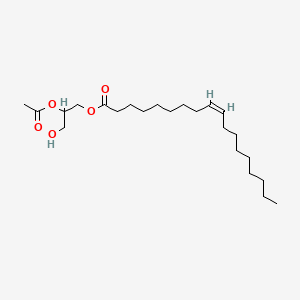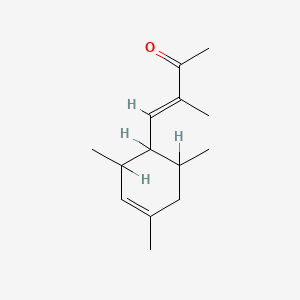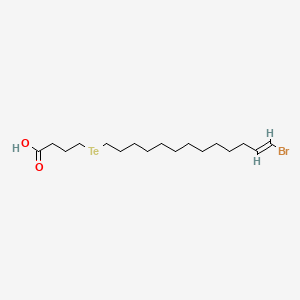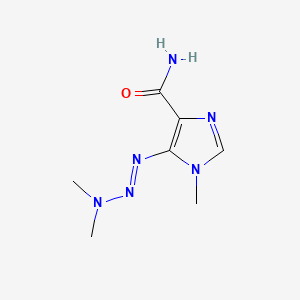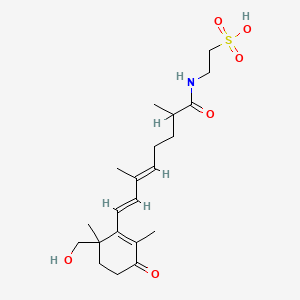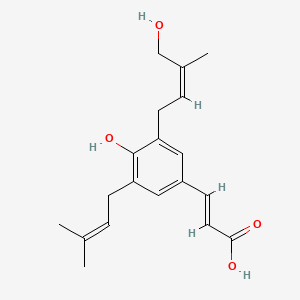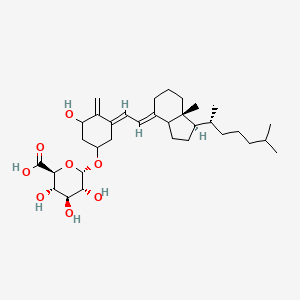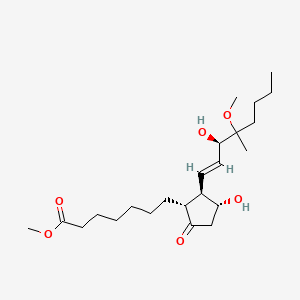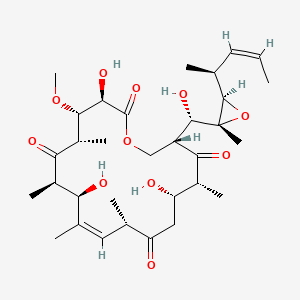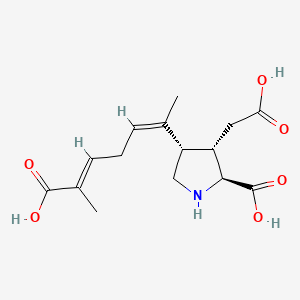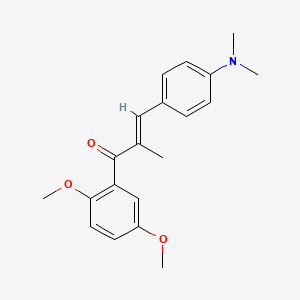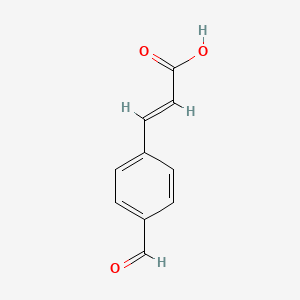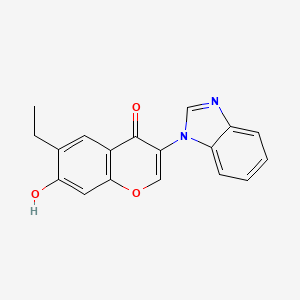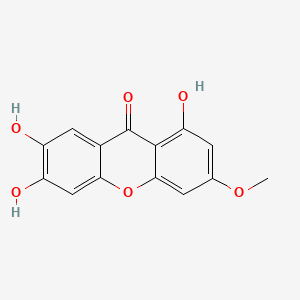
Athyriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Athyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 6 and 7 and a methoxy group at position 3. It has a role as a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects in Postmenopausal Vaginal Atrophy
A study by Cano et al. (2012) evaluated the efficacy of a low-concentration estriol formulation (0.005% estriol vaginal gel) for treating postmenopausal vaginal atrophy. The results indicated that this formulation effectively improved symptoms like vaginal dryness and the Global Symptom Score, along with changes in maturation value and vaginal pH (Cano et al., 2012).
Pharmacokinetics in Breast Cancer Patients
Donders et al. (2014) assessed the safety and efficacy of ultra-low-dose 0.03 mg estriol vaginal tablets in postmenopausal breast cancer patients on aromatase inhibitors. The study found no significant increase in serum estradiol and estrone levels, indicating safety and efficacy in treating atrophic vaginitis in this patient group (Donders et al., 2014).
Impact on Quality of Life and Sexual Function
Caruso et al. (2016) investigated the effects of an ultralow-concentration estriol vaginal gel on sexual function and quality of life in postmenopausal women. The study found significant improvements in vaginal mucosa trophism, sexual health, and overall quality of life following the treatment (Caruso et al., 2016).
Efficacy and Safety in Vulvovaginal Atrophy
A systematic literature review by Rueda et al. (2017) evaluated the efficacy and safety of estriol in treating vulvovaginal atrophy in postmenopausal women. The review confirmed the efficacy of local estrogens in treating symptoms with few adverse effects, suggesting that vaginal estriol preparations are safe for women with systemic estrogen therapy risk factors (Rueda et al., 2017).
Application in Low-Dose Regimens
A clinical study by Dessole et al. (2004) on the efficacy of low-dose intravaginal estriol on urogenital aging in postmenopausal women showed significant improvements in urinary incontinence, urogenital atrophy, and recurrent urinary tract infections (Dessole et al., 2004).
Eigenschaften
CAS-Nummer |
28283-84-3 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,6,7-trihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-10(17)13-12(3-6)20-11-5-9(16)8(15)4-7(11)14(13)18/h2-5,15-17H,1H3 |
InChI-Schlüssel |
IFNAQIAMTNJLIF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
